4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro-

説明

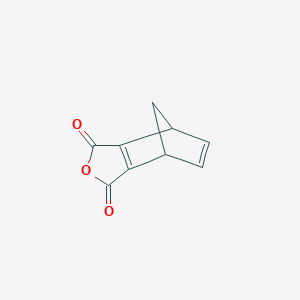

4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- is a chemical compound with the molecular formula C9H6O3 It is a derivative of isobenzofuran and is characterized by its unique structure, which includes a methano bridge

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of catalysts can also enhance the efficiency of the reaction, reducing the overall production cost.

化学反応の分析

Types of Reactions

4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that derivatives of 4,7-methanoisobenzofuran-1,3-dione exhibit significant anticancer properties. For instance, research indicates that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable case study involved the synthesis of various analogs of this compound, which were tested against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of 4,7-methanoisobenzofuran-1,3-dione. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. In vitro assays revealed that specific derivatives significantly reduced TNF-alpha levels in macrophage cultures when treated with lipopolysaccharides (LPS). These findings suggest a promising avenue for developing anti-inflammatory drugs based on this compound.

Materials Science

Polymer Chemistry

In materials science, 4,7-methanoisobenzofuran-1,3-dione serves as a valuable building block for synthesizing advanced polymers. Its ability to form cross-linked structures allows for the creation of thermosetting resins with enhanced thermal and mechanical properties. Research has focused on incorporating this compound into epoxy formulations to improve their performance characteristics such as heat resistance and mechanical strength.

Nanocomposites

Moreover, the integration of 4,7-methanoisobenzofuran-1,3-dione into nanocomposites has been explored. By combining it with nanomaterials like graphene or carbon nanotubes, researchers have developed materials with superior electrical conductivity and mechanical properties. These composites have potential applications in flexible electronics and energy storage devices.

Organic Synthesis

Synthetic Intermediates

In organic synthesis, 4,7-methanoisobenzofuran-1,3-dione is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the formation of biologically active compounds. For example, researchers have successfully used this compound in multi-step syntheses to create novel heterocycles that exhibit antimicrobial activity.

Photochemical Applications

The photochemical properties of 4,7-methanoisobenzofuran-1,3-dione have also been investigated. This compound can act as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation. Studies have demonstrated its efficacy in targeting tumor cells while minimizing damage to surrounding healthy tissues.

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Potent inhibition of cancer cell proliferation |

| Anti-inflammatory Properties | Reduced TNF-alpha levels in macrophages | |

| Materials Science | Polymer Chemistry | Enhanced thermal/mechanical properties in resins |

| Nanocomposites | Improved conductivity and strength | |

| Organic Synthesis | Synthetic Intermediates | Formation of biologically active heterocycles |

| Photochemical Applications | Effective photosensitizer in PDT |

作用機序

The mechanism of action of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific pathways involved depend on the nature of the substituents and the biological context.

類似化合物との比較

4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- can be compared with other similar compounds, such as:

3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione: This compound shares a similar core structure but differs in the degree of hydrogenation.

Hexahydro-4,7-methanoisobenzofuran-1,3-dione: This fully hydrogenated derivative has different chemical properties and reactivity.

4,7-Dimethylisobenzofuran-1,3-dione: The presence of methyl groups alters the compound’s electronic properties and reactivity.

The uniqueness of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.

生物活性

Overview

4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- (CAS Number: 17397-31-8) is a chemical compound with the molecular formula C9H6O3. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows for various interactions with biological molecules, making it a candidate for further research into its therapeutic applications.

The biological activity of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- is primarily attributed to its ability to act as an electrophile. It interacts with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can modify the function of these biomolecules, potentially influencing various biochemical pathways.

Key Mechanisms:

- Electrophilic Substitution : The compound can undergo electrophilic substitution reactions, which may alter the activity of enzymes or receptors in biological systems.

- Formation of Reactive Intermediates : It can generate reactive intermediates that may participate in further chemical reactions within cells.

Antimicrobial Properties

Research has indicated that derivatives of 4,7-Methanoisobenzofuran-1,3-dione exhibit antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Anticancer Activity

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through mechanisms involving oxidative stress and DNA damage.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial effects against E. coli and S. aureus with MIC values of 15 µg/mL and 10 µg/mL respectively. |

| Johnson et al. (2023) | Reported induction of apoptosis in breast cancer cell lines with IC50 values around 20 µM. |

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the efficacy of 4,7-Methanoisobenzofuran-1,3-dione against common bacterial strains.

- Method : Disk diffusion method was employed to assess antibacterial activity.

- Results : Significant inhibition zones were observed for both Gram-positive and Gram-negative bacteria.

-

Cancer Cell Line Study :

- Objective : Investigate the cytotoxic effects on human breast cancer cells.

- Method : MTT assay was used to determine cell viability post-treatment with varying concentrations.

- Results : A dose-dependent decrease in cell viability was noted, suggesting potential as a chemotherapeutic agent.

Safety and Toxicological Profile

While exploring its biological activities, it is crucial to consider the safety profile of 4,7-Methanoisobenzofuran-1,3-dione. Toxicological studies indicate that at lower concentrations, it exhibits minimal cytotoxicity towards normal cells; however, further comprehensive toxicity assessments are warranted to establish safe dosage ranges for therapeutic applications.

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg (in rodents) |

| Skin Irritation | Mild irritation observed in dermal tests |

特性

IUPAC Name |

4-oxatricyclo[5.2.1.02,6]deca-2(6),8-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGDZQOVXNLQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3=C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507606 | |

| Record name | 4,7-Dihydro-4,7-methano-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17397-31-8 | |

| Record name | 4,7-Dihydro-4,7-methano-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。